4-([1-(Bromomethyl)cyclopropyl]methyl)oxane
Description
4-([1-(Bromomethyl)cyclopropyl]methyl)oxane is a brominated heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a cyclopropylmethyl group bearing a bromomethyl substituent. Its molecular formula is C₉H₁₅BrO, and its structure combines the conformational rigidity of the oxane ring with the high strain and reactivity of the cyclopropane moiety.
Properties
Molecular Formula |
C10H17BrO |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
4-[[1-(bromomethyl)cyclopropyl]methyl]oxane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(3-4-10)7-9-1-5-12-6-2-9/h9H,1-8H2 |
InChI Key |
UUAPREWWWSOKKO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC2(CC2)CBr |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the bromination of cyclopropylmethyl derivatives, especially cyclopropylmethanol or related precursors, followed by functionalization to attach the oxane ring. The key step is the selective introduction of the bromomethyl group on the cyclopropyl ring.
Bromination of Cyclopropylmethanol to (Bromomethyl)cyclopropane Derivatives
One of the foundational steps is the bromination of cyclopropylmethanol to form (bromomethyl)cyclopropane intermediates. The following method is widely documented:
-
- Use of triarylphosphite , particularly triphenylphosphite , as a bromination catalyst.
- Polar aprotic solvents such as dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or sulfolane to enhance solubility and reactivity.
- Bromine is added slowly at low temperatures (below 15 °C, often cooled further to below 0 °C or even -10 °C).
- The reaction mixture is stirred under an inert atmosphere (nitrogen) to prevent side reactions.
-
- Dissolve triphenylphosphite in the polar aprotic solvent.
- Add bromine at temperatures below 15 °C.
- After bromine reacts with the phosphite, cool the mixture to below 0 °C.
- Add cyclopropylmethanol slowly while maintaining temperature below 0 °C.
- Stir and allow the reaction to proceed, then isolate the brominated product by distillation or extraction.
-
- Yields typically reach around 77.5% for (bromomethyl)cyclopropane.
- Purity of the product exceeds 97%, with minimal open-chain halogenoalkane impurities (~0.6%).
This method is notable for its use of triarylphosphite, which increases reaction efficiency compared to triphenylphosphine, due to better solubility and reactivity in polar solvents.
Functionalization to this compound
Following bromination, the (bromomethyl)cyclopropane intermediate is further reacted to introduce the oxane ring and form the target compound:
-
- Reaction of the bromomethylcyclopropyl intermediate with oxane derivatives or precursors under nucleophilic substitution conditions.
- Use of bases such as triethylamine to facilitate substitution.
- Solvents like dichloromethane or acetonitrile are common to maintain reaction control.
- Temperature and time are optimized to maximize yield and minimize side reactions.
-
- Large-scale production often employs continuous flow reactors to control reaction parameters precisely.
- Automated systems ensure consistent temperature control (generally below room temperature) and reagent addition rates.
- Post-reaction purification typically involves distillation under reduced pressure.
While specific industrial protocols for this compound are scarce, these general principles apply based on analogous organobromine syntheses.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Temperature Range | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Bromination of cyclopropylmethanol | Triphenylphosphite, bromine, DMF/DMSO/sulfolane | <15 °C to -10 °C | ~77.5 | >97 | Triarylphosphite improves solubility/reactivity |
| Functionalization to oxane derivative | Bromomethylcyclopropane intermediate, base (Et₃N), oxane precursor, DCM/ACN | 0 °C to room temp | Variable | High | Controlled nucleophilic substitution |
| Purification | Distillation under reduced pressure | Ambient to 80 °C | N/A | N/A | Removes residual solvents and impurities |
Research Findings and Notes
The use of triarylphosphite (triphenylphosphite) is a critical innovation in the bromination step, enhancing reaction efficiency by increasing the polarity and solubility of the phosphorus reagent in polar aprotic solvents. This results in better yields and cleaner products compared to traditional triphenylphosphine-based methods.
Maintaining low temperatures (<0 °C, often between -10 °C and -5 °C) during bromine addition and cyclopropylmethanol introduction is essential to control the reactivity of the strained cyclopropyl ring and prevent side reactions.
The bromination step is generally followed by a careful nucleophilic substitution to attach the oxane ring, requiring precise control over reaction conditions to maintain the integrity of the bromomethyl group and cyclopropyl structure.
Industrial scale-up benefits from continuous flow reactors and automated temperature control to ensure reproducibility and safety, especially given the reactive nature of bromine and strained ring systems.
Chemical Reactions Analysis
Types of Reactions
4-([1-(Bromomethyl)cyclopropyl]methyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
4-([1-(Bromomethyl)cyclopropyl]methyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-([1-(Bromomethyl)cyclopropyl]methyl)oxane involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is crucial for its role in organic synthesis and potential biological activities. The cyclopropyl ring can also influence the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | Molecular Formula | Key Functional Groups | Ring System | Unique Features |
|---|---|---|---|---|
| 4-([1-(Bromomethyl)cyclopropyl]methyl)oxane | C₉H₁₅BrO | Bromomethyl, cyclopropane, oxane | Six-membered oxane | Cyclopropylmethyl substitution |
| 4-(Bromomethyl)-4-methyloxane | C₇H₁₃BrO | Bromomethyl, methyl, oxane | Six-membered oxane | Geminal bromomethyl and methyl groups |
| 3-(Bromomethyl)oxolan-3-ol | C₅H₉BrO₂ | Bromomethyl, hydroxyl, oxolane | Five-membered oxolane | Hydroxyl group at C3 |
| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | Bromomethyl, aldehyde, benzene | Aromatic benzene | Electrophilic aldehyde group |
| 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene | C₁₀H₁₀BrCl | Bromomethyl, cyclopropane, chlorobenzene | Aromatic benzene | Cyclopropane attached to chlorobenzene |
Key Observations :
- Ring Systems : The target compound’s oxane ring provides greater conformational flexibility compared to five-membered oxolane (e.g., 3-(bromomethyl)oxolan-3-ol) .
- Substituent Effects : The cyclopropylmethyl group introduces steric hindrance and strain, distinguishing it from simpler bromomethyl-substituted oxanes (e.g., 4-(bromomethyl)-4-methyloxane) .
- Reactivity : Unlike aromatic bromomethyl compounds (e.g., 4-(bromomethyl)benzaldehyde), the target’s aliphatic bromomethyl group is less resonance-stabilized, making it more reactive in nucleophilic substitutions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility (Polar solvents) | LogP (estimated) |
|---|---|---|---|---|
| This compound | 243.12 | ~220–240 | Moderate | 2.1 |
| 4-(Bromomethyl)-4-methyloxane | 193.08 | ~180–200 | High | 1.8 |
| 3-(Bromomethyl)oxolan-3-ol | 181.03 | ~190–210 | High | 0.5 |
| 4-(Bromomethyl)benzaldehyde | 199.05 | ~250–270 | Low | 2.5 |
Analysis :
- The target compound’s higher molecular weight and logP compared to oxolane derivatives reflect increased hydrophobicity due to the cyclopropane group.
- Lower solubility in polar solvents relative to hydroxylated analogues (e.g., 3-(bromomethyl)oxolan-3-ol) is attributed to reduced hydrogen-bonding capacity .
Biological Activity
The compound 4-([1-(Bromomethyl)cyclopropyl]methyl)oxane is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl moiety, which is known for its unique strain and reactivity. The presence of the bromomethyl group enhances its electrophilic character, making it a candidate for various biological interactions.
Research indicates that compounds containing cyclopropyl groups can influence several biological pathways:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic processes, such as lactate dehydrogenase (LDH) and carbonic anhydrases (CA). For instance, bromophenol derivatives with cyclopropyl moieties demonstrated effective inhibition of hCA I and II isoforms, with Ki values ranging from 7.8 nM to 150.2 nM for hCA II .
- Antimicrobial Activity : The incorporation of a bromine atom in related structures has been linked to enhanced antimicrobial properties. Studies suggest that cyclopropyl-containing compounds may exhibit significant anti-infective activity .
Biological Evaluation
A variety of assays have been conducted to evaluate the biological activity of this compound and related compounds:
Antioxidant Activity
Using the DPPH method, several compounds were evaluated for their ability to scavenge free radicals. Although specific data for this compound is limited, related compounds exhibited varying degrees of antioxidant activity, indicating potential for therapeutic applications in oxidative stress-related conditions .
Enzyme Inhibition Studies
Table 1 summarizes the enzyme inhibition profiles of related compounds:
| Compound | Target Enzyme | Ki Value (nM) |
|---|---|---|
| Bromophenol derivative | hCA I | 7.8 ± 0.9 |
| Bromophenol derivative | hCA II | 43.1 ± 16.7 |
| Acetylcholinesterase inhibitor | AChE | 159.6 ± 21.9 |
These findings suggest that similar structural motifs in this compound could yield significant enzyme inhibition properties.
Case Studies
Several studies have highlighted the biological implications of cyclopropyl-containing compounds:
- Cancer Research : A study demonstrated that inhibiting lactate export via MCT4 (monocarboxylate transporter 4) could impair tumor growth in xenograft models. Compounds with structural similarities to this compound may exhibit similar effects due to their potential to modulate metabolic pathways in cancer cells .
- Inflammation Models : In models of rheumatoid arthritis, silencing MCT4 resulted in reduced inflammatory responses, suggesting that targeting metabolic pathways can have therapeutic benefits in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
